molecular formula C8H8N4O B6364377 1-Methyl-1H-benzotriazole-5-carboxylic acid amide CAS No. 1340698-43-2

1-Methyl-1H-benzotriazole-5-carboxylic acid amide

Cat. No.: B6364377
CAS No.: 1340698-43-2
M. Wt: 176.18 g/mol
InChI Key: JZFSOJATWWNRJZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzotriazole-5-carboxylic acid amide is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 176.06981089 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylbenzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-7-3-2-5(8(9)13)4-6(7)10-11-12/h2-4H,1H3,(H2,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFSOJATWWNRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Methyl 1h Benzotriazole 5 Carboxylic Acid Amide and Its Precursors

Synthesis of Benzotriazole-5-carboxylic Acid Precursors

The foundational step in the synthesis of the target molecule is the creation of the benzotriazole-5-carboxylic acid scaffold. This is most commonly achieved through the cyclization of an appropriately substituted benzene (B151609) ring.

Cyclization Reactions and Conditions (e.g., from 3,4-diaminobenzoic acid)

The primary and most well-documented method for synthesizing benzotriazole-5-carboxylic acid involves the diazotization of 3,4-diaminobenzoic acid, followed by an intramolecular cyclization. pharmacyinfoline.comslideshare.net This reaction is typically carried out by treating 3,4-diaminobenzoic acid with sodium nitrite (B80452) in an acidic medium, such as acetic acid or hydrochloric acid. prepchem.comchemicalbook.comijpsonline.com

The reaction proceeds through the formation of a diazonium salt from one of the amino groups, which then undergoes a spontaneous intramolecular cyclization by attacking the other amino group to form the stable triazole ring. pharmacyinfoline.com The reaction is generally performed at low temperatures, often below 5°C, to control the reactivity of the diazonium salt. prepchem.comchemicalbook.com

Several variations of this procedure exist, with different solvent systems and reaction times. For instance, one method involves dissolving 3,4-diaminobenzoic acid in a mixture of acetic acid and water, cooling the solution, and then adding a solution of sodium nitrite. prepchem.com After stirring, the product precipitates and can be collected by filtration. Yields for this reaction are reported to be in the range of 72% to 91%. prepchem.comchemicalbook.com

Table 1: Cyclization of 3,4-diaminobenzoic Acid to Benzotriazole-5-carboxylic Acid

Starting Material Reagents Solvent Temperature Yield Reference
3,4-diaminobenzoic acid Sodium nitrite Acetic acid, Water < 5°C 72% prepchem.com
3,4-diaminobenzoic acid Sodium nitrite Glacial acetic acid, Water Room Temperature 88% ijpsonline.comresearchgate.net
3,4-diaminobenzoic acid Sodium nitrite Acetic acid (aqueous) 0-5°C 91% chemicalbook.com

Alternative Routes for Carboxyl Group Introduction at C5

While the cyclization of 3,4-diaminobenzoic acid is the most direct route, alternative strategies can involve the introduction of the carboxyl group onto a pre-existing benzotriazole (B28993) ring. However, these methods are less common for the synthesis of the 5-carboxylic acid isomer due to the directing effects of the fused ring system. 1H-Benzotriazole-5-carboxylic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. nbinno.com

N-Methylation Strategies for the Benzotriazole Ring System at the N1 Position

N-alkylation of benzotriazole can result in two possible isomers: the 1-substituted and the 2-substituted product. For the synthesis of 1-Methyl-1H-benzotriazole-5-carboxylic acid amide, regioselective methylation at the N1 position is crucial.

Regioselective Alkylation Methods for 1-Methylbenzotriazole Formation

Achieving regioselectivity in the N-alkylation of benzotriazoles is a significant challenge. The ratio of N1 to N2 isomers can be influenced by factors such as the alkylating agent, the solvent, the base used, and the presence of catalysts. rsc.org Generally, methylation tends to favor the N1 position. rsc.org

Recent research has focused on developing highly regioselective methods. For instance, the use of specific metalloporphyrin catalysts has been shown to precisely control the regioselectivity of N-alkylation, with certain iron(III)-based catalysts accelerating N1-alkylation. acs.orgnih.gov While many studies focus on the parent benzotriazole, the principles can be applied to substituted benzotriazoles like the 5-carboxylic acid derivative.

Solvent-Free Alkylation Conditions for N-Substitution

To align with the principles of green chemistry, solvent-free methods for the N-alkylation of benzotriazole have been developed. gsconlinepress.comresearchgate.net These reactions are often facilitated by microwave irradiation, which can significantly reduce reaction times and improve yields. ingentaconnect.com

One approach involves the reaction of benzotriazole with an alkylating agent in the presence of a solid support like silica (B1680970) and a base such as potassium carbonate, with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). gsconlinepress.com Another method utilizes a basic ionic liquid, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH), as both the catalyst and reaction medium under solvent-free conditions. researchgate.net These solvent-free approaches offer an efficient and environmentally friendly alternative to traditional methods that use hazardous organic solvents like DMF or DMSO. researchgate.net

Table 2: N-Alkylation Conditions for Benzotriazole

Alkylating Agent Catalyst/Base Conditions Outcome Reference
Alkyl Halides [Bmim]OH Solvent-free N-alkylated product researchgate.net
Alkyl Halides SiO2, K2CO3, TBAB Solvent-free, Microwave or Thermal Regioselective N1-alkylation gsconlinepress.com
α-Diazoacetates Fe(III) pyridine-substituted porphyrin - N1-alkylation acs.orgnih.gov

Formation of the Amide Moiety at the C5 Position

The final step in the synthesis of this compound is the conversion of the carboxylic acid group at the C5 position into an amide. This is a standard transformation in organic chemistry and can be achieved through several methods.

A common and effective method involves the activation of the carboxylic acid, typically by converting it into a more reactive derivative such as an acid chloride. nih.gov This is often accomplished by reacting the carboxylic acid with thionyl chloride (SOCl₂). ijpsonline.comgoogle.com The resulting acid chloride is highly electrophilic and readily reacts with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. ijpsonline.comkhanacademy.orgyoutube.com

The reaction of benzotriazole-5-carboxylic acid with thionyl chloride, followed by reaction with various amines (such as 2-methylaniline, n-butylamine, and benzylamine) in a solvent like benzene, has been reported to produce the corresponding 5-substituted benzotriazole amides in good yields. researchgate.net This reaction can be performed under conventional heating (reflux) or using microwave irradiation to accelerate the process. ijpsonline.comresearchgate.net

Alternatively, direct condensation of the carboxylic acid with an amine can be achieved using coupling reagents. One such method employs titanium tetrachloride (TiCl₄) in pyridine (B92270) to mediate the amidation, providing the amide products in moderate to excellent yields. nih.gov

Conversion of 1-Methyl-1H-benzotriazole-5-carboxylic Acid to Acid Chloride Intermediates (e.g., with thionyl chloride)

The conversion of a carboxylic acid to a more reactive acid chloride is a common and crucial step in the synthesis of amides. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). The reaction involves the replacement of the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the corresponding acyl chloride.

A study on the synthesis of related benzotriazole derivatives utilized thionyl chloride to convert benzotriazole-5-carboxylic acid into benzotriazole-5-carbonyl chloride. The reaction was carried out by refluxing the carboxylic acid with thionyl chloride for 30 minutes, achieving a yield of 83%. nih.gov This established procedure suggests that a similar approach would be effective for the 1-methylated analogue. The reaction is typically performed in an inert solvent, and the excess thionyl chloride can be removed by distillation after the reaction is complete.

Amide Coupling Reactions with Amines (e.g., using EDC-HCl, HOBt)

Once the acid chloride is formed, it can be directly reacted with a primary or secondary amine to form the desired amide. Alternatively, the carboxylic acid can be directly coupled with an amine using coupling agents. Common reagents for this purpose include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) in the presence of 1-Hydroxybenzotriazole (B26582) (HOBt). This method is widely used in peptide synthesis and is known for its mild reaction conditions and high yields.

The mechanism of EDC/HOBt coupling involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with HOBt to form an active ester. The subsequent nucleophilic attack by the amine on the active ester yields the amide and regenerates HOBt. nih.govacs.orgresearchgate.netresearchgate.net The addition of HOBt is known to suppress side reactions and reduce racemization in chiral carboxylic acids. acs.org

A general protocol for this type of reaction involves stirring the carboxylic acid, amine, EDC-HCl, and HOBt in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated through aqueous work-up and purification by crystallization or chromatography. While specific conditions for 1-Methyl-1H-benzotriazole-5-carboxylic acid are not detailed, this general methodology is broadly applicable to a wide range of carboxylic acids and amines. nih.gov

Comparison of Conventional and Microwave-Assisted Amidation Techniques

The formation of the amide bond can be achieved through conventional heating methods or by utilizing microwave irradiation. A comparative study on the synthesis of 5-substituted benzotriazole amides from benzotriazole-5-carbonyl chloride and various amines provides valuable insights into the efficiencies of these two techniques. nih.govresearchgate.net

In this study, the reactions were carried out using both conventional heating (reflux) and microwave irradiation (180 W). The results consistently demonstrated that microwave-assisted synthesis led to significantly higher yields and drastically reduced reaction times compared to the conventional method. nih.govresearchgate.net For instance, the synthesis of N-(2-methylphenyl)-1H-benzotriazole-5-carboxamide resulted in a 72% yield after several hours of reflux, whereas the microwave-assisted method afforded an 83% yield in just a few minutes. nih.gov Similar trends were observed for the reactions with n-butylamine and benzylamine. nih.gov

The advantages of microwave heating are attributed to the efficient and uniform heating of the reaction mixture, which can lead to faster reaction rates and improved yields. nih.govnih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 5-Substituted Benzotriazole Amides nih.gov

AmineConventional Method (Yield %)Microwave Method (Yield %)
2-Methylaniline7283
n-Butylamine6585
Benzylamine7093

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and by-product formation. For the synthesis of this compound, several parameters can be adjusted.

In the context of microwave-assisted synthesis, factors such as microwave power, reaction temperature, and irradiation time are key variables. researchgate.net The choice of solvent can also significantly impact the reaction outcome. For the amidation of benzotriazole-5-carbonyl chloride, benzene was used as the solvent in the comparative study. nih.gov

For amide coupling reactions using EDC-HCl and HOBt, the stoichiometry of the coupling agents and the base, as well as the choice of solvent and reaction temperature, can be optimized. nih.gov Generally, using a slight excess of the coupling agents and the amine relative to the carboxylic acid can help drive the reaction to completion. The selection of a suitable base, if required, and an appropriate solvent is also critical for achieving high yields.

While specific optimization data for the synthesis of this compound is not available, the general principles of reaction optimization in organic synthesis would apply. This would involve systematically varying the reaction parameters and analyzing the results to identify the optimal conditions.

Strategies for Derivatization of the Amide Nitrogen and Benzene Ring

The this compound scaffold offers several positions for further derivatization, allowing for the synthesis of a library of related compounds with potentially diverse properties. The primary sites for modification are the amide nitrogen and the benzene ring.

Derivatization of the Amide Nitrogen:

The amide nitrogen can be functionalized through various reactions, most notably N-alkylation and N-arylation.

N-Alkylation: This can be achieved by reacting the amide with an alkyl halide in the presence of a base. A variety of alkylating agents and reaction conditions can be employed to introduce different alkyl groups. For instance, a solvent-free method for the N-alkylation of benzotriazole using silica, potassium carbonate, and tetrabutylammonium bromide under thermal or microwave conditions has been reported to give high yields of 1-alkyl benzotriazoles. gsconlinepress.com

N-Arylation: The introduction of an aryl group on the amide nitrogen can be accomplished through copper- or palladium-catalyzed cross-coupling reactions with aryl halides or aryl boronic acids. These methods provide access to a wide range of N-aryl derivatives.

Derivatization of the Benzene Ring:

The benzene ring of the benzotriazole system is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The directing effects of the existing substituents (the methyl group and the triazole ring) will influence the position of the incoming electrophile.

Halogenation: The benzene ring can be halogenated using standard reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group can then serve as a handle for further transformations, such as reduction to an amino group. Nitration of 1H-benzotriazole has been shown to yield 4-nitro-1H-benzotriazole. researchgate.net

Sulfonation: Sulfonation can be carried out using fuming sulfuric acid or chlorosulfonic acid. The resulting sulfonic acid group can be converted into other functional groups, such as sulfonamides.

These derivatization strategies provide a versatile platform for modifying the structure of this compound, enabling the exploration of structure-activity relationships for various applications.

Chemical Reactivity and Transformation of 1 Methyl 1h Benzotriazole 5 Carboxylic Acid Amide Derivatives

Reactions at the Amide Nitrogen and Carbonyl Group

The amide functional group in 1-Methyl-1H-benzotriazole-5-carboxylic acid amide derivatives is a key site for various chemical transformations. The reactivity of this group is influenced by the electronic properties of the benzotriazole (B28993) ring system.

N-Acylbenzotriazoles, which are structurally related to the amide derivative , are well-established as efficient acylating agents. rsc.orgnih.gov In these reactions, the benzotriazole moiety acts as a good leaving group, facilitating the transfer of the acyl group to a variety of nucleophiles, including amines and alcohols. rsc.orgnih.gov This suggests that the carbonyl carbon of the amide is susceptible to nucleophilic attack.

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid, 1-Methyl-1H-benzotriazole-5-carboxylic acid, and ammonia (B1221849) or an amine. The reaction is a classic example of nucleophilic acyl substitution where water or a hydroxide (B78521) ion acts as the nucleophile.

Reduction: The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would yield 1-Methyl-5-(aminomethyl)-1H-benzotriazole.

Reactions with Organometallic Reagents: Organometallic reagents, such as Grignard reagents or organolithium compounds, can react with the amide to form ketones after hydrolysis of the intermediate.

An interesting and more complex reaction involving the amide linkage is the intramolecular Schmidt reaction. In a study on δ-azido N-acylbenzotriazoles, it was demonstrated that under Lewis acid promotion, an intramolecular Schmidt reaction can occur. acs.org The benzotriazole group serves as both an activator for the rearrangement and a terminator by trapping the resulting isocyanate or N-acyliminium ion. acs.org This highlights the potential for intricate intramolecular transformations involving the amide group in suitably substituted derivatives.

Electrophilic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to electrophilic substitution reactions. The regioselectivity of these reactions is directed by the combined electronic effects of the 1-methyl-1H-benzotriazole moiety and the 5-carboxylic acid amide group. The benzotriazole ring is generally considered to be deactivating towards electrophilic aromatic substitution.

Nitration: Nitration of the benzotriazole ring system has been reported to occur. For instance, unsubstituted benzotriazole can be nitrated at the 4-position. sciencemadness.org For 2-(2-hydroxy-5-methylphenyl)benzotriazole, electrophilic substitution reactions have also been studied. chemicalpapers.com In the case of this compound, the directing effects of the substituents would determine the position of nitration. The amide group is a deactivating, meta-directing group, while the 1-methyl-1H-benzotriazole ring's influence is more complex. Theoretical studies on the degradation of 1H-benzotriazole by hydroxyl radicals show that addition reactions, a form of electrophilic attack, are predominant. nih.gov

Halogenation: Halogenation of benzotriazole derivatives is another important electrophilic substitution reaction. Studies on halogenated benzotriazoles have shown that various mono-, di-, and tri-brominated isomers can be synthesized. researchgate.net The substitution pattern is crucial for the biological activity of these compounds. researchgate.net For this compound, direct halogenation would likely lead to substitution on the benzene ring at positions ortho or meta to the amide group, depending on the reaction conditions and the electronic influence of the triazole system.

The following table summarizes the expected major products of electrophilic substitution on a generalized 1-methyl-1H-benzotriazole-5-carboxamide system, considering the directing effects of the substituents.

ReactionReagentsExpected Major Product Position(s)
NitrationHNO₃, H₂SO₄4- or 6-nitro derivative
BrominationBr₂, FeBr₃4- or 6-bromo derivative
Friedel-Crafts AcylationRCOCl, AlCl₃Likely unreactive due to deactivation

Nucleophilic Substitution Reactions Involving the Triazole Nitrogen Atoms

The triazole ring of this compound contains nitrogen atoms that can potentially participate in nucleophilic reactions. However, the presence of the methyl group on the N1 position significantly influences this reactivity.

Direct nucleophilic substitution on the triazole ring of a neutral benzotriazole is generally difficult. However, activation of the ring system can facilitate such reactions. For instance, N-nitro-benzotriazole reacts with various carbon nucleophiles, leading to ring-opened products. researchgate.net This reaction proceeds via nucleophilic attack at the N2 position. researchgate.net

Alkylation of unsubstituted benzotriazole with alkyl halides can lead to a mixture of 1-alkyl and 2-alkyl isomers, demonstrating the nucleophilic character of the triazole nitrogens. nih.govresearchgate.net In the case of this compound, the N1 position is already substituted. Therefore, any further reaction with electrophiles would likely occur at the N2 or N3 positions, though this is less common for N1-substituted benzotriazoles.

It is important to note that the benzotriazole anion is a good nucleophile and can participate in various substitution reactions. However, for the N-methylated compound, this pathway is not directly applicable.

Rearrangement Pathways of Benzotriazole Analogues

One of the most significant rearrangement reactions involving the triazole ring system is the Dimroth rearrangement. wikipedia.org This rearrangement involves the interchange of endocyclic and exocyclic nitrogen atoms in certain 1,2,3-triazoles. wikipedia.org The reaction typically occurs in the presence of an amino group at the 5-position of the triazole ring and proceeds through a ring-opened diazo intermediate. wikipedia.org

A novel Dimroth rearrangement has been reported for 4-amino-1-(arylsulfonyl)benzotriazoles, which rearrange to 4-[(arylsulfonyl)amino]benzotriazoles. acs.org This indicates that the benzotriazole system can undergo this type of transformation under appropriate conditions.

For an analogue of this compound to undergo a classical Dimroth rearrangement, it would require the presence of an exocyclic amino group on the triazole ring, which is not present in the parent compound. However, the potential for related rearrangements in derivatives of this compound, particularly those with specific functional groups on the triazole or benzene rings, cannot be entirely ruled out. The Dimroth rearrangement is a versatile tool for the synthesis of various heterocyclic systems and has been applied to create energetic materials from 1,2,3-triazole precursors. rsc.orgnih.gov

The general mechanism for a Dimroth rearrangement is depicted below:

This generalized scheme illustrates the interchange of heteroatoms in a heterocyclic system via a ring-opening and ring-closing process, which is the core principle of the Dimroth rearrangement.

Computational and Theoretical Studies of 1 Methyl 1h Benzotriazole 5 Carboxylic Acid Amide Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio, Semiempirical)

Quantum chemical calculations are fundamental in understanding the structural and electronic properties of molecules. For benzotriazole (B28993) derivatives, Density Functional Theory (DFT) is a commonly employed method. For instance, DFT studies have been successfully used to investigate the structures of 1H-benzotriazole-1-carboximidamides. sci-hub.se In such studies, the geometry of the molecule is optimized to find the most stable conformation.

In a study on 1H-benzotriazole-1-carboximidamides, a comparison between the crystal structure obtained from X-ray diffraction and the optimized geometry from DFT calculations revealed a notable difference in the torsion angle of a methylphenyl group relative to the benzotriazole core. sci-hub.se The experimental structure showed a perpendicular alignment, while the computationally optimized structure was planar. sci-hub.se Such discrepancies highlight the influence of crystal packing forces in the solid state, which are not accounted for in gas-phase DFT calculations of a single molecule.

DFT calculations also provide thermodynamic parameters, which are crucial for understanding the stability and reactivity of molecules. These calculations can elucidate the energy profile and transition states of reactions involving benzotriazole derivatives. sci-hub.se

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Several computational techniques are used to analyze the electronic properties of benzotriazole systems.

Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

In a study on benzotriazinone carboxamides, the HOMO and LUMO energies were calculated to assess the compounds' affinity for biological molecules. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of these orbitals provides insight into the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Data for Related Carboxamide Compounds

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Benzotriazinone Carboxamide 14k Data not specified Data not specified Data not specified
Benzotriazinone Carboxamide 14l Data not specified Data not specified Data not specified

Note: Specific energy values for these compounds were mentioned as calculated but not explicitly provided in the referenced abstract.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

For benzotriazinone carboxamides, MEP analysis was used to understand the charge density distribution on the molecular surface. researchgate.net This information is crucial for predicting how the molecule will interact with biological targets, such as the active site of an enzyme.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. This analysis is useful for understanding hyperconjugative effects and the nature of chemical bonds. While specific NBO analysis for 1-Methyl-1H-benzotriazole-5-carboxylic acid amide is not available, this technique is widely applied to understand the electronic structure of heterocyclic compounds.

Conformational Analysis and Molecular Energetics

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. Computational methods can be used to rotate bonds and calculate the energy of the resulting conformers, thus mapping the potential energy surface.

For flexible molecules, this analysis is crucial for understanding how they might bind to a receptor. While no specific conformational analysis studies were found for this compound, such studies are a standard component of computational drug design for related bioactive molecules.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

In studies of benzotriazinone carboxamide derivatives as alpha-glucosidase inhibitors, molecular docking was used to explain the in vitro experimental results. nih.gov The docking simulations identified the binding modes of the compounds within the active site of the enzyme and revealed the specific amino acid residues involved in the interactions. researchgate.net The docking scores obtained from these simulations often correlate with the observed biological activity, with more potent inhibitors generally showing more favorable docking scores. researchgate.net For example, two potent inhibitors in the benzotriazinone carboxamide series exhibited effective docking scores, which supported their in vitro activity. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1H-benzotriazole-1-carboximidamides

Future Directions and Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of benzotriazole (B28993) derivatives has traditionally relied on methods that, while effective, may not align with modern principles of green chemistry. Future research should prioritize the development of more efficient and environmentally benign synthetic pathways to 1-Methyl-1H-benzotriazole-5-carboxylic acid amide.

Current synthetic strategies for related benzotriazole amides often involve the conversion of the corresponding carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. While functional, this approach generates stoichiometric waste. A promising avenue for future research lies in the exploration of direct catalytic amidation of 1-Methyl-1H-benzotriazole-5-carboxylic acid. rsc.orgcatalyticamidation.info The development of novel catalysts, potentially based on earth-abundant metals or organocatalysts, could enable the direct formation of the amide bond with water as the only byproduct, significantly improving the atom economy and reducing the environmental impact of the synthesis. rsc.orgmdpi.com

Furthermore, the application of innovative technologies such as continuous flow synthesis and microwave-assisted organic synthesis (MAOS) warrants investigation. industrialchemicals.gov.au Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, which could lead to higher yields and purity of the final product. Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of other benzotriazole derivatives, suggesting its potential applicability to the synthesis of this compound.

The exploration of enzymatic catalysis also presents a sustainable alternative for amide bond formation. fishersci.com Utilizing lipases or other suitable enzymes could offer a highly selective and environmentally friendly route to the target molecule, operating under mild reaction conditions.

In-depth Mechanistic Elucidation of Biological Activities and Target Identification

Benzotriazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govgsconlinepress.com A crucial area for future research is the in-depth investigation of the biological activities of this compound and the elucidation of its underlying mechanisms of action.

Initial screening of this compound against a diverse panel of pathogenic bacteria, fungi, and viruses is a necessary first step. Given that N-alkyl benzotriazoles have shown promise as helicase inhibitors, exploring the potential of this compound to target similar viral enzymes would be a logical progression. nih.govresearchgate.net

Should biological activity be identified, subsequent research should focus on target identification and validation. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the specific molecular targets within the cell that interact with the compound. Understanding the mechanism of action at a molecular level is paramount for any future drug development efforts.

Structure-activity relationship (SAR) studies will also be critical. By synthesizing and evaluating a library of structurally related analogues of this compound, researchers can identify the key structural features responsible for its biological activity. This knowledge will be invaluable for optimizing the potency and selectivity of the compound.

Exploration of Novel Application Domains in Chemistry and Materials Science

The unique chemical structure of the benzotriazole ring imparts properties that are valuable in materials science. Future research should explore the potential of this compound as a building block for novel materials with advanced functionalities.

One of the most well-established applications of benzotriazoles is as corrosion inhibitors for various metals. health.state.mn.usresearchgate.net It is highly probable that this compound could also exhibit corrosion-inhibiting properties. Investigations into its ability to form protective films on metal surfaces, particularly steel and copper alloys, could lead to the development of new, more effective anti-corrosion agents. The presence of the amide functionality may offer unique adsorption characteristics on metal surfaces.

The field of organic electronics presents another exciting frontier for this compound. Benzotriazole-based polymers have been investigated for their use in organic solar cells and organic field-effect transistors (OFETs). bisleyinternational.comdntb.gov.uaresearchgate.netmdpi.com The electron-deficient nature of the benzotriazole ring makes it a suitable component for n-type or p-type semiconductor materials. Future work could involve the synthesis of polymers or small molecules incorporating the this compound moiety and the evaluation of their electronic properties. The amide group could serve as a point of attachment for further functionalization or polymerization.

Furthermore, the incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability or specific surface properties. The potential for this molecule to act as a ligand for the formation of coordination polymers or metal-organic frameworks (MOFs) should also be explored, potentially leading to materials with applications in gas storage, catalysis, or sensing.

Advanced Computational Design and Predictive Modeling for Structure-Function Relationships

In conjunction with experimental work, advanced computational methods can significantly accelerate the discovery and optimization of new applications for this compound.

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) studies can be employed to build predictive models for the biological activity of derivatives of this compound. nih.govsci-hub.se By correlating structural features with observed biological effects, these models can guide the design of new analogues with enhanced potency and reduced toxicity.

Molecular docking simulations can be used to predict the binding modes of this compound with various biological targets, such as viral enzymes or bacterial proteins. nih.govresearchgate.net These in silico studies can help to prioritize compounds for synthesis and biological testing, thereby saving time and resources.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. This information can be used to understand its chemical behavior and to predict its suitability for various applications in materials science. For instance, DFT can be used to model the adsorption of the molecule on metal surfaces to understand its corrosion inhibition mechanism or to calculate its electronic properties for applications in organic electronics.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule and its interactions with other molecules or surfaces over time. This can be particularly useful for understanding its mechanism of action as a drug candidate or its performance as a component in a material.

By integrating these computational approaches with experimental validation, researchers can establish robust structure-function relationships that will guide the rational design of new molecules based on the this compound scaffold for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Methyl-1H-benzotriazole-5-carboxylic acid amide?

  • Methodology :

  • Step 1 : Synthesize the precursor, 1-Methyl-1H-benzotriazole-5-carboxylic acid, via cyclization of substituted anilines with nitrous acid under acidic conditions. Purify using recrystallization (e.g., ethanol/water mixtures) .
  • Step 2 : Convert the carboxylic acid to the amide using coupling reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Step 3 : Purify the amide via column chromatography (silica gel, gradient elution with dichloromethane/methanol) and confirm purity via HPLC (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C NMR (400 MHz, DMSO-d₆) to confirm substituent positions (e.g., methyl group at δ ~3.5 ppm, amide NH₂ at δ ~7.2 ppm) . IR spectroscopy (ATR mode) to identify carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3400 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Q. What experimental conditions ensure the stability of this compound during storage?

  • Methodology :

  • Store in amber glass bottles under inert gas (argon) at –20°C to prevent hydrolysis or oxidation.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (>98% purity retention) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound?

  • Methodology :

  • Grow crystals via slow evaporation of a saturated acetonitrile solution.
  • Collect data using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refine structures with SHELXL (space group determination, R-factor <0.05) to resolve bond-length discrepancies (e.g., amide C=O vs. triazole ring geometry) .

Q. What computational strategies can reconcile contradictions between theoretical and experimental spectroscopic data?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and simulate NMR/IR spectra. Compare with experimental data to identify outliers (e.g., solvent effects in NMR).
  • Use molecular dynamics (MD) simulations to assess conformational flexibility impacting spectral line broadening .

Q. How does the electronic structure of this compound influence its reactivity in catalytic or biological systems?

  • Methodology :

  • Conduct Frontier Molecular Orbital (FMO) analysis to identify nucleophilic/electrophilic sites (HOMO-LUMO gaps).
  • Pair with experimental assays (e.g., xanthine oxidase inhibition, adapting methods from imidazole derivatives ) to correlate electronic properties with bioactivity.

Q. What role can this compound play in designing metal-organic frameworks (MOFs)?

  • Methodology :

  • Use the triazole ring as a ligand for metal coordination (e.g., Cu²⁺, Zn²⁺). Characterize MOFs via PXRD and BET surface area analysis.
  • Compare with structurally similar triazole-carboxylate MOFs (e.g., 1-Benzyl-5-methyl-1H-triazole-4-carboxylic acid ) to assess porosity and stability.

Data Contradiction Resolution

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Methodology :

  • Systematically test solubility in 10+ solvents (polar aprotic to nonpolar) using UV-Vis spectroscopy (λmax tracking).
  • Cross-validate with computational COSMO-RS models to predict solvent-solute interactions .

Q. What steps can resolve conflicting bioactivity results across different assay platforms?

  • Methodology :

  • Standardize assay conditions (e.g., pH 7.4 buffer, 37°C).
  • Use orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) to identify off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.